molecular formula C10H12BrClO B2364563 1-(4-Bromophenyl)-4-chlorobutan-1-ol CAS No. 1216234-83-1

1-(4-Bromophenyl)-4-chlorobutan-1-ol

Cat. No.: B2364563
CAS No.: 1216234-83-1
M. Wt: 263.56
InChI Key: HWAXLMKQPVZTBY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-chlorobutan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a chlorobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-chlorobutan-1-ol typically involves the reaction of 4-bromobenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-chlorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of 1-(4-Bromophenyl)-4-chlorobutan-1-one.

    Reduction: Formation of 1-(4-Phenyl)-4-chlorobutan-1-ol.

    Substitution: Formation of 1-(4-Bromophenyl)-4-aminobutan-1-ol or 1-(4-Bromophenyl)-4-thiobutan-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)-4-chlorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-chlorobutan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-4-hydroxybutan-1-one
  • 1-(4-Bromophenyl)-4-aminobutan-1-ol
  • 1-(4-Bromophenyl)-4-thiobutan-1-ol

Uniqueness: 1-(4-Bromophenyl)-4-chlorobutan-1-ol is unique due to the presence of both bromophenyl and chlorobutanol groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery.

Biological Activity

1-(4-Bromophenyl)-4-chlorobutan-1-ol, with the CAS number 1216234-83-1, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrClO, characterized by the presence of a bromophenyl group and a chlorobutanol moiety. The structure can be represented as follows:

C10H12BrClO\text{C}_{10}\text{H}_{12}\text{BrClO}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related halogenated compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways, including cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
  • Receptor Binding : The compound may interact with specific receptors in cells, altering signaling pathways that lead to therapeutic effects.

Study on Related Halogenated Compounds

A study investigating the biological activity of halogenated biphenyls reported significant antimicrobial effects against various pathogens. The study utilized assays such as the Salmonella/microsome assay and DNA repair assays, which highlighted the mutagenic potential of structurally similar compounds . Although direct studies on this compound remain sparse, these findings suggest a need for similar testing on this compound.

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various halogenated phenolic compounds, focusing on their cytotoxicity against cancer cell lines. The results indicated that brominated compounds often exhibited higher cytotoxicity compared to their chlorinated counterparts. This trend suggests that this compound may possess unique properties influenced by its bromine and chlorine substituents .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundTBDTBDEnzyme inhibition, receptor binding
4-Chloro-3-methylphenolPositiveModerateEnzyme inhibition
2-Bromo-5-nitrophenolPositiveHighApoptosis induction

Note: TBD = To Be Determined based on future research findings.

Properties

IUPAC Name

1-(4-bromophenyl)-4-chlorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAXLMKQPVZTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCCl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromophenyl)-4-chlorobutan-1-one (1.00 g, 3.83 mmol) in methanol (20 mL) was added sodium borohydride (260 mg, 7.66 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour. 1M HCl was added and the mixture was stirred for 15 minutes. Solvents were removed and the residue was extracted with ethyl acetate (10 mL×2). The combined organic layer were washed with brine, dried and concentrated to give target compound (1 g, 99%) as a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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